molecular formula C18H16INO4 B585786 N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide CAS No. 64584-29-8

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide

Cat. No.: B585786
CAS No.: 64584-29-8
M. Wt: 437.233
InChI Key: VYFSRYRSFYGKES-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide is a chemical compound with the molecular formula C18H16INO4 It is a derivative of phenethylamine and phthalimide, characterized by the presence of methoxy groups and an iodine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxy-4-iodobenzaldehyde and phthalimide.

    Formation of Intermediate: The aldehyde group of 2,5-dimethoxy-4-iodobenzaldehyde is first converted to the corresponding phenethylamine through a reductive amination process.

    Phthalimide Coupling: The phenethylamine intermediate is then reacted with phthalimide under appropriate conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated phenethylamine derivatives.

    Substitution: Various substituted phenethylamine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and iodine atom play crucial roles in its binding affinity and activity. The compound may modulate the activity of certain neurotransmitter receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-iodophenethylamine (2C-I): A closely related compound with similar structural features but lacking the phthalimide moiety.

    N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide: Similar structure but without the iodine atom.

    N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]acetamide: Another related compound with an acetamide group instead of the phthalimide group.

Uniqueness

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide is unique due to the presence of both the phthalimide moiety and the iodine atom on the phenyl ring

Properties

IUPAC Name

2-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16INO4/c1-23-15-10-14(19)16(24-2)9-11(15)7-8-20-17(21)12-5-3-4-6-13(12)18(20)22/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFSRYRSFYGKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN2C(=O)C3=CC=CC=C3C2=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501164173
Record name 2-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64584-29-8
Record name 2-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64584-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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